REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[CH:8][C:9]([O:15]C)=[C:10]([CH:14]=1)[C:11]([OH:13])=O.CN(C=O)C.[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C1C=CC=CC=1.C(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([OH:15])=[C:10]([C:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:14]=2)=[O:13])[CH:14]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
10.07 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
14.77 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)OC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring this solution for 1.5 h at 70° C. the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the the crude acyl chloride was dissolved in 75 ml of dry benzene
|
Type
|
ADDITION
|
Details
|
This solution was then added cautiously
|
Type
|
ADDITION
|
Details
|
After complete addition the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding H2O and conc. hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
fractions were dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57.9 mmol | |
AMOUNT: MASS | 16.03 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 181.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |